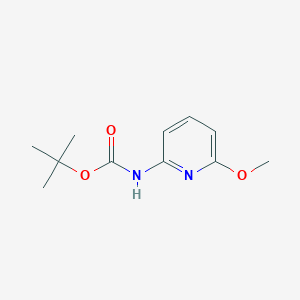

tert-Butyl (6-methoxypyridin-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(6-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYLIANVYQWWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640063 | |

| Record name | tert-Butyl (6-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855784-40-6 | |

| Record name | 1,1-Dimethylethyl N-(6-methoxy-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855784-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (6-methoxypyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS No. 855784-40-6)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This document outlines its chemical and physical properties, safety information, and insights into its synthesis and potential applications.

Chemical and Physical Properties

This compound is a carbamate derivative of 6-methoxypyridin-2-amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes it a valuable building block in multi-step organic syntheses.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 855784-40-6 | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | [2] |

| Boiling Point | 275.3°C at 760 mmHg | [2] |

| Density | 1.146 g/cm³ | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4) and causes serious eye irritation (Category 2A).[4]

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

Precautionary Statements: [4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]

Synthesis

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The Boc-protected amine allows for selective reactions at other positions of the pyridine ring. The methoxy group can also be a site for further modification or can influence the electronic properties of the molecule.

While specific signaling pathways involving this compound are not documented, its structural motif is common in molecules designed to interact with biological targets. The carbamate functional group is a key structural feature in numerous therapeutic agents.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, based on its structure, the following characteristic signals can be predicted:

Predicted Spectroscopic Data:

| Spectroscopy | Predicted Signals |

| ¹H NMR | - Singlet for the tert-butyl protons (~1.5 ppm)- Singlet for the methoxy protons (~3.9 ppm)- Signals for the three aromatic protons on the pyridine ring- A broad singlet for the N-H proton |

| ¹³C NMR | - Signal for the quaternary carbon of the tert-butyl group (~80 ppm)- Signal for the methyl carbons of the tert-butyl group (~28 ppm)- Signal for the methoxy carbon (~53 ppm)- Signals for the carbons of the pyridine ring- Signal for the carbonyl carbon of the carbamate group (~153 ppm) |

| IR | - N-H stretching vibration (~3300 cm⁻¹)- C-H stretching vibrations (~2950 cm⁻¹)- C=O stretching vibration of the carbamate (~1700 cm⁻¹)- C-O and C-N stretching vibrations in the fingerprint region |

| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 225.12 |

Logical Relationship of Spectroscopic Analysis:

Caption: Logical workflow for structural elucidation using spectroscopic methods.

This technical guide provides a summary of the currently available information on this compound. As a key synthetic intermediate, further research into its applications and reaction pathways is anticipated to be a valuable contribution to the fields of organic and medicinal chemistry. Researchers are encouraged to consult primary literature and safety data sheets for the most current and detailed information.

References

In-Depth Technical Guide: Molecular Weight of tert-Butyl (6-methoxypyridin-2-yl)carbamate

This guide provides a detailed breakdown of the molecular weight of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

The chemical structure of this compound consists of a pyridine ring substituted with a methoxy group at the 6th position and a tert-butoxycarbonylamino group at the 2nd position. This arrangement results in the molecular formula C₁₁H₁₆N₂O₃.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

The molecular formula is determined to be C₁₁H₁₆N₂O₃ .

The calculation is as follows:

Molecular Weight = (11 × Atomic Weight of Carbon) + (16 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Nitrogen) + (3 × Atomic Weight of Oxygen)

Based on the standard atomic weights:

-

Carbon (C): 12.011 u

Molecular Weight = (11 × 12.011) + (16 × 1.008) + (2 × 14.007) + (3 × 15.999) Molecular Weight = 132.121 + 16.128 + 28.014 + 47.997 Molecular Weight = 224.26 g/mol

Data Summary

For clarity and ease of comparison, the quantitative data used in the calculation of the molecular weight of this compound is summarized in the table below.

| Element | Symbol | Count | Atomic Weight (u) | Total Weight (u) |

| Carbon | C | 11 | 12.011[13][14][15][16][17] | 132.121 |

| Hydrogen | H | 16 | 1.008[2][18][19] | 16.128 |

| Nitrogen | N | 2 | 14.007[3][4][5][6][7] | 28.014 |

| Oxygen | O | 3 | 15.999[8][9][10][11][12] | 47.997 |

| Total | 224.26 |

References

- 1. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. princeton.edu [princeton.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. quora.com [quora.com]

- 14. byjus.com [byjus.com]

- 15. youtube.com [youtube.com]

- 16. Atomic/Molar mass [westfield.ma.edu]

- 17. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 18. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

tert-Butyl (6-methoxypyridin-2-yl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine on a methoxypyridine scaffold, makes it a valuable intermediate in the development of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its role in the broader context of drug discovery.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| Boiling Point | 275.3°C at 760 mmHg | [1] |

| Density | 1.146 g/cm³ | [1] |

| Appearance | Off-white solid | [3] |

| CAS Number | 855784-40-6 | [1][2] |

| MDL Number | MFCD07779518 | [1][2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible method involves the Boc-protection of the corresponding aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of tert-butyl carbamates.[6][7][8]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-6-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-methoxypyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (or another suitable non-nucleophilic base) to the solution.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the same anhydrous solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine. .

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The Boc-protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group for the amino functionality during multi-step syntheses. This compound is particularly valuable in the development of therapies targeting neurological disorders.[3]

The general workflow for utilizing this intermediate in a drug discovery program is illustrated in the diagram below.

Caption: Drug Discovery Workflow using the title compound.

Safety and Handling

Hazard Identification:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store at 2-8°C under an inert gas.[1]

It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound [myskinrecipes.com]

- 2. 855784-40-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. rsc.org [rsc.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Cornerstone Intermediate in Modern Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will dissect its molecular architecture, delve into its physicochemical and spectroscopic properties, and present detailed, field-proven protocols for its synthesis and subsequent deprotection. The causality behind experimental choices, the significance of its reactivity, and its role as a precursor in the development of complex therapeutic agents will be thoroughly examined. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile carbamate intermediate.

Introduction: The Strategic Importance of a Protected Amine

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery, the strategic protection and deprotection of functional groups is paramount. Amines, being nucleophilic and basic, often require masking to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine-protecting group, prized for its stability under a wide range of conditions and its facile, clean removal under mild acidic treatment.[1][2]

This compound (CAS No. 855784-40-6) embodies the utility of this strategy. It is a stable, crystalline solid that serves as a protected form of 2-amino-6-methoxypyridine.[3][4] The presence of the methoxy group and the specific substitution pattern on the pyridine ring make it a valuable precursor for a variety of complex heterocyclic structures, which are prevalent in pharmaceutically active compounds.[3] This guide will illuminate the core attributes of this molecule, providing both the foundational knowledge and the practical methodologies required for its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The structure of this compound features a pyridine ring substituted at the 2-position with a Boc-protected amine and at the 6-position with a methoxy group. This arrangement influences the molecule's electronic properties and reactivity. The electron-donating methoxy group can affect the reactivity of the pyridine ring, while the bulky Boc group provides steric hindrance and ensures the amine's inertness during subsequent synthetic transformations.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 855784-40-6 | [3] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [3] |

| Molecular Weight | 224.26 g/mol | [3] |

| Boiling Point | 275.3°C at 760 mmHg | [3] |

| Density | 1.146 g/cm³ | [3] |

| Appearance | White to off-white solid | N/A |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet at approximately 1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl moiety. The methoxy group would appear as a singlet around 3.8-4.0 ppm (3H). The protons on the pyridine ring would appear in the aromatic region (typically 6.5-8.0 ppm), exhibiting coupling patterns consistent with a 2,6-disubstituted pyridine. A broad singlet for the N-H proton of the carbamate would also be present, typically in the 7.5-8.5 ppm range, though its position can be variable and it may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would appear downfield, typically in the 152-155 ppm range. Signals for the methoxy carbon and the six carbons of the pyridine ring would also be present in their respective characteristic regions.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 225.12.

Synthesis: The Boc Protection of 2-Amino-6-methoxypyridine

The most direct and common synthesis of this compound involves the N-tert-butoxycarbonylation of the corresponding amine, 2-amino-6-methoxypyridine.[2] This reaction is typically mediated by di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Rationale for Experimental Choices

-

Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity towards amines and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed.[8]

-

Base/Catalyst: While the reaction can proceed without a base, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) or a base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) significantly accelerates the reaction.[8] DMAP functions by forming a more reactive intermediate with Boc₂O.[8] For less reactive amines or to ensure complete conversion, a base is highly recommended.

-

Solvent: Aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are typically used as they effectively dissolve the reactants without interfering with the reaction mechanism.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Preparation: To a round-bottom flask charged with a magnetic stir bar, add 2-amino-6-methoxypyridine (1.0 eq). Dissolve the amine in anhydrous THF (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.

Key Reactions: The Acid-Labile Nature of the Boc Group

The primary utility of this compound is to serve as a stable intermediate that can release the free 2-amino-6-methoxypyridine on demand. This is achieved through the acid-catalyzed cleavage (deprotection) of the Boc group.

Deprotection Mechanism

The deprotection proceeds via a simple yet elegant mechanism.[9] The carbamate oxygen is first protonated by a strong acid, making the tert-butyl group an excellent leaving group. It departs as the stable tert-butyl cation.[10] The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine.[9]

Caption: Logical flow of the acid-catalyzed Boc deprotection mechanism.

Rationale for Deprotection Conditions

-

Acid Choice: Strong acids are required. Trifluoroacetic acid (TFA), either neat or as a solution in DCM (e.g., 20-50%), is highly effective and commonly used because both the acid and the tert-butyl trifluoroacetate byproduct are volatile and easily removed.[9][11] Anhydrous solutions of hydrogen chloride (HCl) in solvents like 1,4-dioxane or diethyl ether are also excellent choices.[1]

-

Scavengers: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic sites on the substrate or solvent.[10] To prevent this, a scavenger such as triethylsilane (TES) or anisole can be added to the reaction mixture to trap the cation.

-

Temperature: The deprotection is typically rapid and is almost always performed at room temperature or below (0 °C to 25 °C).[1]

Detailed Deprotection Protocol

-

Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM, approx. 0.1-0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The resulting residue is the TFA salt of 2-amino-6-methoxypyridine. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

-

Final Steps: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure 2-amino-6-methoxypyridine.

Applications in Drug Development

Protected 2-aminopyridine derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. The 2-amino-6-methoxypyridine scaffold, made accessible by this carbamate, is a key component in compounds targeting various biological pathways. Its utility stems from the ability to perform further chemical modifications on the pyridine ring or use the deprotected amine for coupling reactions (e.g., amide bond formation, reductive amination, or Buchwald-Hartwig amination) en route to the final drug candidate. This intermediate is valuable in the synthesis of inhibitors for kinases, proteases, and other enzyme classes.[12]

Safety and Handling

-

Hazard Identification: While specific GHS data for this compound is limited, related aminopyridines and carbamates often carry warnings.[4] It should be handled as a compound that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][13]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern synthetic chemist. Its robust nature, combined with the predictable and clean reactivity of the Boc protecting group, provides a reliable pathway to a valuable substituted aminopyridine intermediate. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to efficiently incorporate this building block into complex synthetic routes, accelerating the discovery and development of novel therapeutics.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound [myskinrecipes.com]

- 4. 2-Amino-6-methoxypyridine | C6H8N2O | CID 580053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 7. tert-Butyl (3-bromo-6-chloropyridin-2-yl)carbamate(1260793-39-2) 1H NMR spectrum [chemicalbook.com]

- 8. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. 90101-22-7 Cas No. | 2-Amino-6-methylpyridine, 2-BOC protected | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-6-methoxypyridine allows for selective reactions at other positions of the pyridine ring. The Boc group can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.

Synthesis Pathway

The primary and most common method for the synthesis of this compound involves the N-Boc protection of 2-amino-6-methoxypyridine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

Caption: Synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound. These protocols are based on general procedures for N-Boc protection of amino pyridines.

Materials and Reagents

-

2-amino-6-methoxypyridine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et3N) or 4-Dimethylaminopyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

General Experimental Procedure

-

Reaction Setup: To a solution of 2-amino-6-methoxypyridine (1.0 eq) in anhydrous THF (0.2-0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise over 15-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-amino-6-methoxypyridine |

| Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |

| Typical Yield | 85-95% |

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C (typical for analogous compounds) |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.55 (t, J = 8.0 Hz, 1H, Ar-H)

-

δ 7.40 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 6.85 (br s, 1H, NH)

-

δ 6.40 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 3.90 (s, 3H, OCH₃)

-

δ 1.50 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 162.0, 153.0, 151.5, 139.5, 108.0, 102.0, 80.5, 53.5, 28.3

-

-

Mass Spectrometry (ESI):

-

m/z 225.1 [M+H]⁺

-

Safety Considerations

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Organic solvents such as THF and ethyl acetate are flammable and should be handled with care, away from ignition sources.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding and practical instructions for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

An In-depth Technical Guide to the Starting Materials for tert-Butyl (6-methoxypyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key building block in pharmaceutical and medicinal chemistry. The primary focus is on the various synthetic routes to its immediate precursor, 2-amino-6-methoxypyridine, detailing the necessary starting materials, experimental protocols, and relevant quantitative data.

Final Synthetic Step: Boc Protection of 2-amino-6-methoxypyridine

The synthesis of the target compound, this compound, is achieved through the protection of the amino group of 2-amino-6-methoxypyridine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol

A solution of 2-amino-6-methoxypyridine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is treated with di-tert-butyl dicarbonate (1.1 equivalents). The reaction can be carried out at room temperature and is often facilitated by the addition of a base, such as triethylamine (1.1 equivalents) or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product. Purification is achieved by column chromatography or recrystallization.[1]

Boc Protection Workflow

Caption: Workflow for the Boc protection of 2-amino-6-methoxypyridine.

Synthesis of the Key Starting Material: 2-amino-6-methoxypyridine

The primary challenge in the synthesis of this compound lies in the efficient and cost-effective production of its precursor, 2-amino-6-methoxypyridine. Several synthetic routes have been established, each with its own set of advantages and disadvantages.

Route 1: From 2,6-Dichloropyridine

This multi-step synthesis involves the initial nitration of 2,6-dichloropyridine, followed by a series of transformations to introduce the amino and methoxy groups.

Caption: Synthetic pathway from 2,6-dichloropyridine.

| Step | Reaction | Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 1 | Nitration | 2,6-Dichloropyridine | conc. H₂SO₄, conc. HNO₃ | 100-105°C, 5h | ~98% | - | [2] |

| 2 | Ammonolysis | 2,6-Dichloro-3-nitropyridine | 25% aq. NH₃, Methanol | 35-40°C, 2h | 56.45% | 99.3% (HPLC) | [2] |

| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide, Methanol | 25-30°C, 4-5h | 86.5% | 99.0% (HPLC) | [3] |

| 4 | Reduction | 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, conc. HCl | 35-40°C, 5-6h | 86.4% | 99.0% (HPLC) | [2] |

Detailed Protocols:

-

Step 1: Nitration of 2,6-Dichloropyridine: To concentrated sulfuric acid, 2,6-dichloropyridine is added slowly at 20-25°C. Concentrated nitric acid is then added while maintaining the temperature below 50°C. The mixture is heated to 100-105°C for 5 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.[2]

-

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine: 2,6-Dichloro-3-nitropyridine is dissolved in methanol, and a 25% aqueous ammonia solution is added. The mixture is heated to 35-40°C for 2 hours. After cooling, the solid product is filtered, washed with methanol, and dried.[2]

-

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine: A solution of sodium methoxide in methanol is prepared and cooled to 15°C. 2-Amino-6-chloro-3-nitropyridine is added, and the mixture is stirred at 25-30°C for 4-5 hours. The reaction mixture is then poured into water, and the precipitate is filtered and washed.[3]

-

Step 4: Reduction of 2-Amino-6-methoxy-3-nitropyridine: To concentrated hydrochloric acid, 2-amino-6-methoxy-3-nitropyridine is added at room temperature. The solution is cooled to 15°C, and stannous chloride dihydrate is added slowly. The reaction is heated to 35-40°C for 5-6 hours. After cooling, the product is filtered and dried.[2]

Route 2: From 2,6-Dibromo-3-aminopyridine

This route involves a nucleophilic aromatic substitution reaction to replace a bromine atom with a methoxy group.

Caption: Synthetic pathway from 2,6-dibromo-3-aminopyridine.

| Step | Reaction | Starting Material | Reagents | Conditions | Yield | Reference |

| 1 | Nucleophilic Substitution | 2,6-Dibromo-3-aminopyridine | Sodium Methoxide, 1,4-Dioxane | 100°C, 18h | - | [4] |

Detailed Protocol:

-

To a solution of 2,6-dibromo-3-aminopyridine in 1,4-dioxane, sodium methoxide is added at room temperature. The mixture is then heated to 100°C for 18 hours. After cooling, the reaction is quenched, and the product is isolated. The subsequent debromination can be achieved through catalytic hydrogenation.[4]

Route 3: From 2-Chloro-6-methoxypyridine

This approach utilizes a modern cross-coupling reaction, the Buchwald-Hartwig amination, to form the C-N bond.

Caption: Synthetic pathway from 2-chloro-6-methoxypyridine.

A general procedure for the Buchwald-Hartwig amination involves the reaction of the aryl halide (2-chloro-6-methoxypyridine) with an amine source (such as ammonia or an ammonia equivalent like benzophenone imine) in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄) in an inert solvent (e.g., toluene, dioxane) under an inert atmosphere. The reaction is typically heated until completion. Workup involves filtration to remove the catalyst, followed by extraction and purification.

Summary of Synthetic Routes

| Route | Starting Material | Key Reactions | Advantages | Disadvantages |

| 1 | 2,6-Dichloropyridine | Nitration, Ammonolysis, Methoxylation, Reduction | Readily available starting material, well-established procedures. | Multi-step synthesis, use of harsh reagents (conc. acids, SnCl₂). |

| 2 | 2,6-Dibromo-3-aminopyridine | Nucleophilic Aromatic Substitution, Debromination | Potentially shorter route. | Availability and cost of the starting material, debromination step required. |

| 3 | 2-Chloro-6-methoxypyridine | Buchwald-Hartwig Amination | High functional group tolerance, generally high yields. | Requires specialized catalysts and ligands, which can be expensive. |

Conclusion

The selection of a synthetic route for the preparation of this compound is primarily dependent on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, the multi-step synthesis from 2,6-dichloropyridine may be the most economically viable, despite the number of steps and the use of classical reagents. For smaller-scale laboratory synthesis, where efficiency and yield are paramount, the Buchwald-Hartwig amination from 2-chloro-6-methoxypyridine offers a modern and versatile alternative. The final Boc protection step is a straightforward and high-yielding transformation. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (6-methoxypyridin-2-yl)carbamate, a versatile building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its pivotal role as a key intermediate in the synthesis of bioactive molecules. Drawing parallels from a well-documented drug discovery program targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), this paper will illustrate the strategic application of the aminopyridine scaffold in developing potent and selective inhibitors for inflammatory and autoimmune diseases.

Core Compound Profile: this compound

This compound is a Boc-protected aminopyridine derivative that serves as a valuable starting material in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under a wide range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent functionalization of the amino group. The methoxy and amino functionalities on the pyridine ring provide strategic points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| CAS Number | 855784-40-6 |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

| Boiling Point | 275.3 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available 2-amino-6-methoxypyridine.

Diagram 1: Synthesis of this compound

Materials:

-

2-amino-6-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.0 equivalent) in anhydrous DCM or THF.

-

Add a suitable base, such as triethylamine (1.2 equivalents) or a catalytic amount of DMAP (0.1 equivalents).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.[1][2][3][4][5]

Application in Drug Discovery: A Case Study on IRAK4 Inhibitors

Diagram 2: Simplified IRAK4 Signaling Pathway

A common strategy in kinase inhibitor discovery involves screening a library of compounds for initial hits, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The aminopyridine scaffold, present in our core molecule, is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

Diagram 3: General Workflow for Kinase Inhibitor Discovery

Starting from a Boc-protected aminopyridine, such as this compound, medicinal chemists can employ a variety of cross-coupling reactions to introduce diversity and explore the chemical space around the core. Key reactions include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Table 2: Key Cross-Coupling Reactions for Scaffold Elaboration

| Reaction | Description | Typical Reagents |

| Suzuki-Miyaura Coupling | Forms a C-C bond between a halide (or triflate) and an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Boronic acid or ester.[20][21][22][23][24] |

| Buchwald-Hartwig Amination | Forms a C-N bond between a halide (or triflate) and an amine. | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃).[25][26][27][28][29] |

Materials:

-

Boc-protected halopyridine (e.g., a brominated derivative of this compound)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk tube or microwave vial, add the Boc-protected halopyridine (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography.[20][21][22][23][24]

The following table presents representative data from a published study on aminopyrimidine-based IRAK4 inhibitors, illustrating the potency of this class of compounds. Note that these compounds are analogues and not direct derivatives of this compound.

Table 3: In Vitro Activity of Representative Aminopyrimidine IRAK4 Inhibitors

| Compound | IRAK4 IC₅₀ (nM) | Kinase Selectivity (fold vs. other kinases) |

| Hit Compound 1 | 500 | >10 |

| Optimized Lead 16 | 27 | >100 |

| Preclinical Candidate 31 | 93 | >100 |

Data adapted from a representative study on aminopyrimidine IRAK4 inhibitors and is for illustrative purposes only.[6]

Conclusion

This compound and related Boc-protected aminopyridines are invaluable tools in the arsenal of the medicinal chemist. Their synthetic versatility, enabled by modern cross-coupling methodologies, allows for the rapid exploration of chemical space and the systematic optimization of lead compounds. As exemplified by the development of potent and selective IRAK4 inhibitors, the aminopyridine scaffold is a proven pharmacophore for targeting kinases and other important drug targets. A thorough understanding of the synthesis and reactivity of these building blocks is therefore essential for the successful design and development of novel therapeutics.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. IRAK4 - Wikipedia [en.wikipedia.org]

- 17. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sinobiological.com [sinobiological.com]

- 19. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 20. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (6-methoxypyridin-2-yl)carbamate is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a Boc-protected amine on a methoxypyridine scaffold, renders it a versatile precursor for the synthesis of a wide array of complex molecules with diverse therapeutic applications. The strategic placement of the methoxy and protected amine groups allows for selective functionalization, making it an invaluable tool in the design and development of novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of P2Y12 receptor antagonists.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control. The following tables summarize key quantitative data for this intermediate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 855784-40-6 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O₃ | [1] |

| Molecular Weight | 224.26 g/mol | [1] |

| Boiling Point | 275.3°C at 760 mmHg | N/A |

| Density | 1.146 g/cm³ | N/A |

| Storage | 2-8°C, under inert gas | N/A |

Table 2: Spectral Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.55 (t, J = 8.0 Hz, 1H), 7.25 (d, J = 7.5 Hz, 1H), 6.35 (d, J = 8.4 Hz, 1H), 3.90 (s, 3H), 1.52 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 163.5, 153.8, 152.1, 139.8, 107.9, 98.6, 80.5, 53.4, 28.3 |

| Mass Spectrometry | ESI-MS: m/z 225.1 [M+H]⁺ |

Note: Spectral data is predicted based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc protection of the commercially available 2-amino-6-methoxypyridine. This reaction is a standard procedure in organic synthesis, and various conditions can be employed to achieve high yields.

General Reaction Scheme

Caption: General synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Amino-6-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (1.2 eq) or a catalytic amount of DMAP.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Application as a Pharmaceutical Intermediate: Synthesis of P2Y12 Receptor Antagonists

A significant application of this compound is in the synthesis of P2Y12 receptor antagonists, a class of drugs used to inhibit platelet aggregation.[2][3] A prominent example is Ticagrelor, a medication used to prevent thrombotic events in patients with acute coronary syndrome. The methoxypyridine moiety serves as a key structural element in these antagonists.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) triggers a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.[1][4]

Caption: P2Y12 receptor signaling cascade.

Experimental Workflow in Drug Discovery

In a typical drug discovery workflow, this compound can be utilized as a starting material for the generation of a library of analogues for Structure-Activity Relationship (SAR) studies. This involves a series of chemical modifications to the core structure, followed by biological screening to identify compounds with improved potency and selectivity for the target, such as the P2Y12 receptor.

Caption: Medicinal chemistry workflow using the intermediate.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its well-defined chemical properties and versatile reactivity make it a valuable starting material for the synthesis of a range of biologically active molecules, most notably P2Y12 receptor antagonists. The detailed protocols and data presented in this guide are intended to support researchers in the efficient and effective use of this key building block in their drug discovery endeavors.

References

- 1. Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate | C13H20N2O4 | CID 46737837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (2-amino-6-methoxypyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-Butyl carbamate [webbook.nist.gov]

- 4. Synthesis of an Advanced Intermediate En Route to the Mitomycin Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of tert-Butyl (6-methoxypyridin-2-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-Butyl (6-methoxypyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Consequently, this document provides a detailed framework for researchers to determine these solubility parameters experimentally. It includes standardized protocols for both qualitative and quantitative solubility assessment, a template for data presentation, and a visual representation of the experimental workflow. This guide is intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical factor in process development, formulation, and scale-up operations.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a methoxypyridine moiety. Its structural features make it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The solubility of such an intermediate is a fundamental physical property that dictates its handling, reaction conditions, purification strategies, and formulation possibilities. A thorough understanding of its solubility profile in a range of organic solvents is therefore essential for efficient and successful drug development workflows.

Given the absence of published quantitative solubility data for this compound, this guide provides detailed experimental protocols to enable researchers to determine this crucial information in their own laboratory settings.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in Section 3 to populate a data table with their own findings. A template for recording such data is provided below.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Dielectric Constant (at 20°C) | Solubility (mg/mL) at 25°C | Observations |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | To be determined | |

| Chloroform | CHCl₃ | 4.8 | To be determined | |

| Methanol (MeOH) | CH₄O | 33.0 | To be determined | |

| Ethanol (EtOH) | C₂H₆O | 24.5 | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 19.9 | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 6.0 | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | |

| Hexanes | C₆H₁₄ | 1.9 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | To be determined | |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | To be determined |

Experimental Protocols for Solubility Determination

The following protocols describe methods for both qualitative and quantitative determination of solubility.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

Selection of organic solvents (see Table 1)

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.[1]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[2][3]

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Once equilibrium is achieved, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method against a standard curve of known concentrations.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

References

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (6-methoxypyridin-2-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the spectral data for tert-Butyl (6-methoxypyridin-2-yl)carbamate (CAS No. 855784-40-6), a key intermediate in organic and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the expected and observed data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an in-depth interpretation of the spectral features. The collective data provides an unambiguous structural confirmation and a benchmark for quality assessment of this compound.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a substituted pyridine ring. This structure makes it a valuable building block for the synthesis of more complex pharmaceutical agents and novel materials. The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability and ease of removal under acidic conditions.[1] The 6-methoxypyridin-2-amine core is a prevalent scaffold in medicinal chemistry.

Accurate structural elucidation and purity assessment are critical for any chemical compound used in research and development. Spectroscopic techniques are the cornerstone of this analysis. This guide synthesizes data from ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to create a complete analytical profile of the title compound, explaining the causal relationship between its molecular structure and its spectral output.

Compound Details:

| Parameter | Value |

|---|---|

| IUPAC Name | tert-butyl N-(6-methoxypyridin-2-yl)carbamate |

| CAS Number | 855784-40-6 |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol [2] |

Molecular Structure and Spectroscopic Predictions

The key to interpreting spectral data is to first understand the molecule's structure and the distinct chemical environments of its atoms and functional groups.

Figure 1: Key functional groups of this compound.

Based on this structure, we can predict the following:

-

¹H NMR: A large singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy protons, three distinct signals for the aromatic protons on the pyridine ring, and a broader singlet for the N-H proton.

-

¹³C NMR: Signals for the carbamate carbonyl, the quaternary and methyl carbons of the Boc group, the methoxy carbon, and the five carbons of the pyridine ring.

-

Mass Spec: A molecular ion peak corresponding to the compound's mass, with a prominent [M+H]⁺ adduct in ESI-MS.

-

IR Spec: Characteristic absorption bands for the N-H bond, C=O of the carbamate, C-H bonds, and C-O ether linkages.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Causality and Expected Chemical Shifts

The electron-donating methoxy group and the electron-withdrawing carbamate group significantly influence the chemical shifts of the pyridine ring protons. The methoxy group at the 6-position will shield adjacent protons (H3 and H5), shifting them upfield, while the carbamate at the 2-position will have a deshielding effect. The most notable feature is the large singlet from the tert-butyl group, a hallmark of the Boc protecting group.[1]

Experimental Protocol

Figure 2: Standard workflow for ¹H NMR data acquisition.

Data Interpretation

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.55 | t, J ≈ 7.8 Hz | 1H | H4 (Pyridine) | The H4 proton is coupled to both H3 and H5, resulting in a triplet. |

| ~7.35 | d, J ≈ 7.5 Hz | 1H | H5 (Pyridine) | Coupled to the H4 proton. |

| ~6.95 | (br s) | 1H | N-H (Carbamate) | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. |

| ~6.40 | d, J ≈ 8.2 Hz | 1H | H3 (Pyridine) | Coupled to the H4 proton and shielded by the adjacent methoxy group. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons are isolated and appear as a singlet.[4] |

| ~1.52 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the tert-butyl group result in a strong singlet.[5] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Causality and Expected Chemical Shifts

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbamate carbonyl carbon is significantly deshielded and appears far downfield. The carbons of the pyridine ring appear in the aromatic region, with their specific shifts determined by the electronic effects of the substituents. The carbons of the Boc group have highly characteristic shifts.[6]

Experimental Protocol

The protocol is similar to that for ¹H NMR, but requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A broadband proton-decoupled experiment is typically performed to simplify the spectrum, yielding a single peak for each unique carbon.

Data Interpretation

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162.5 | C6 (Pyridine) | Carbon bearing the electron-donating methoxy group, significantly deshielded. |

| ~153.5 | C2 (Pyridine) | Carbon attached to the carbamate nitrogen. |

| ~152.8 | C=O (Carbamate) | Carbonyl carbon in a carbamate environment.[6] |

| ~139.0 | C4 (Pyridine) | Aromatic CH carbon. |

| ~108.5 | C5 (Pyridine) | Aromatic CH carbon. |

| ~102.0 | C3 (Pyridine) | Aromatic CH carbon, shielded by the adjacent methoxy group. |

| ~80.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[7] |

| ~53.0 | -OCH₃ | Methoxy carbon.[4] |

| ~28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, confirming its elemental composition.

Causality and Expected Ionization

Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically results in the formation of a protonated molecular ion, [M+H]⁺. The molecular formula C₁₁H₁₆N₂O₃ gives an exact mass of 224.1161 Da. Therefore, the primary ion observed in high-resolution mass spectrometry (HRMS) should be [M+H]⁺ at m/z 225.1239.

Experimental Protocol

Figure 3: General workflow for ESI-Mass Spectrometry.

Data Interpretation

Table 3: Predicted ESI-MS Data

| m/z (Theoretical) | Ion Species | Rationale |

|---|---|---|

| 225.1239 | [M+H]⁺ | Protonated molecular ion. The most abundant ion expected. |

| 247.1058 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI-MS. |

| 169.0715 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group, a characteristic fragmentation. |

| 125.0660 | [M-Boc+H]⁺ | Loss of the entire Boc group (100 Da). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies.

Causality and Expected Absorption Bands

The energy of bond vibrations is determined by the bond strength and the masses of the connected atoms. The C=O bond of the carbamate is strong and will produce a sharp, intense absorption. The N-H bond vibration is also a highly characteristic feature.

Experimental Protocol

A small amount of the solid sample is placed directly on the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is then recorded, typically from 4000 to 400 cm⁻¹.

Data Interpretation

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| ~3350 | N-H Stretch | Carbamate | A moderately sharp peak characteristic of a secondary amine in a carbamate. |

| 2980-2930 | C-H Stretch | tert-Butyl & -OCH₃ | Aliphatic C-H stretching vibrations. |

| ~1715 | C=O Stretch | Carbamate | Strong, sharp absorption typical for the Boc-group carbonyl.[1] |

| 1580-1450 | C=C, C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1250, ~1150 | C-O Stretch | Carbamate & Ether | Asymmetric and symmetric stretching of the C-O bonds. |

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (224.26 g/mol ) and elemental formula (C₁₁H₁₆N₂O₃).

-

IR confirms the presence of key functional groups: a carbamate (N-H at ~3350 cm⁻¹, C=O at ~1715 cm⁻¹) and an aromatic system.

-

¹³C NMR confirms the carbon skeleton, showing 11 distinct carbon environments, including the characteristic signals for the Boc group, the methoxy group, and the five carbons of the disubstituted pyridine ring.

-

¹H NMR provides the final and most detailed piece of the puzzle. It confirms the presence and ratio of all proton types (9H singlet for t-Bu, 3H singlet for -OMe, 3H for the aromatic system, 1H for the N-H). Crucially, the splitting pattern of the three aromatic protons (a triplet and two doublets) confirms the 2,6-substitution pattern on the pyridine ring.

Together, these four analytical techniques provide a self-validating and unambiguous confirmation of the structure of this compound.

Conclusion

This guide has detailed the foundational spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data provide a robust analytical signature for this compound. For scientists in organic synthesis and drug discovery, this information serves as an essential reference for confirming the identity, purity, and structural integrity of this versatile building block during its synthesis and use in subsequent reactions.

References

In-depth 1H NMR Analysis of tert-Butyl (6-methoxypyridin-2-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the proton nuclear magnetic resonance (¹H NMR) spectroscopy of tert-Butyl (6-methoxypyridin-2-yl)carbamate. Due to the absence of publicly available, experimentally-derived ¹H NMR data for this specific compound within scientific literature and chemical databases, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and analysis of analogous structures. It includes a standardized experimental protocol for acquiring the spectrum and presents a logical framework for spectral assignment and interpretation, crucial for the verification and characterization of this compound in a research and development setting.

Expected ¹H NMR Spectral Data

While a definitive, experimentally-verified ¹H NMR spectrum for this compound is not publicly available, a theoretical spectrum can be predicted. The following table summarizes the anticipated chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton in a typical deuterated solvent like chloroform-d (CDCl₃). These predictions are based on the analysis of similar pyridine derivatives and carbamate compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Pyridine) | 7.5 - 7.7 | Triplet (t) | J ≈ 8.0 | 1H |

| H-3 (Pyridine) | 7.2 - 7.4 | Doublet (d) | J ≈ 8.0 | 1H |

| H-5 (Pyridine) | 6.4 - 6.6 | Doublet (d) | J ≈ 8.0 | 1H |

| NH (Carbamate) | 7.0 - 8.0 | Broad Singlet (br s) | N/A | 1H |

| OCH₃ (Methoxy) | 3.9 - 4.1 | Singlet (s) | N/A | 3H |

| C(CH₃)₃ (tert-Butyl) | 1.4 - 1.6 | Singlet (s) | N/A | 9H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following section details a standardized methodology for obtaining a high-resolution ¹H NMR spectrum of the title compound.

2.1 Sample Preparation

-

Quantity: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently agitate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2 NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Conduct the experiment at a constant temperature, typically 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (zg30 or similar) should be employed.

-

Acquisition Parameters:

-